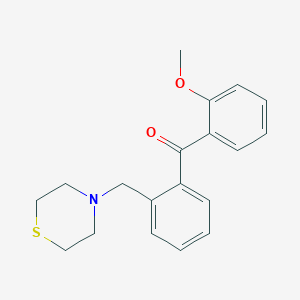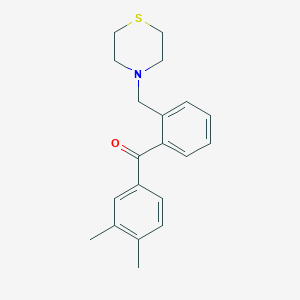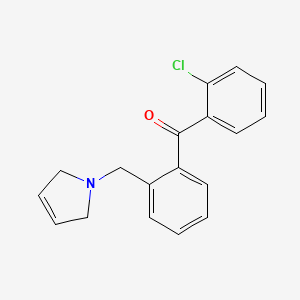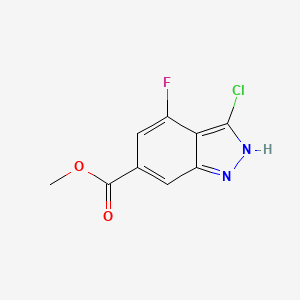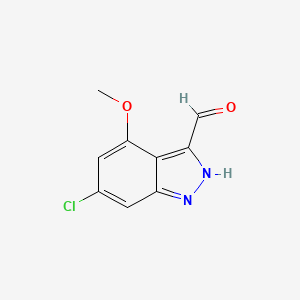
4-(2-Carboethoxyphenyl)-2-chloro-1-butene
Descripción general
Descripción
“4-(2-Carboethoxyphenyl)-2-chloro-1-butene” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), attached to a butene group (a 4-carbon chain with a double bond), and a carboethoxy group (a carbon atom double-bonded to an oxygen and single-bonded to an ethoxy group, which is a 2-carbon chain attached to an oxygen atom). The presence of the chlorine atom indicates that this compound is a type of organochlorine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl group, the introduction of the butene group, and the attachment of the carboethoxy group. Without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl group would form a hexagonal ring, with the butene and carboethoxy groups attached to different carbon atoms on the ring. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenyl group, the double bond in the butene group, and the carboethoxy group. The chlorine atom could also participate in reactions. Without specific information, it’s difficult to predict the exact reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its boiling and melting points, solubility in various solvents, and reactivity with other substances. Without specific data, it’s not possible to provide detailed information on these properties .Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-(2-Carboethoxyphenyl)-2-chloro-1-butene: has potential applications in medicinal chemistry due to its structural properties. It can be used as a precursor for synthesizing various pharmacologically active molecules. Its carboethoxy group can act as a prodrug moiety, which, upon metabolic activation, releases the active drug compound .
Materials Science
In materials science, this compound could be utilized in the synthesis of new polymeric materials. Its phenyl group provides aromatic stability, while the butene moiety offers a site for polymerization. This could lead to the development of novel plastics or resins with specific mechanical properties for industrial applications.
Organic Synthesis
As a building block in organic synthesis, 4-(2-Carboethoxyphenyl)-2-chloro-1-butene is valuable for constructing complex organic compounds. Its reactive chloro and butene groups make it a versatile intermediate for various chemical reactions, such as coupling reactions or as a substrate for catalytic transformations.
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic analysis. Its unique chemical structure allows it to be a marker in the qualitative and quantitative analysis of complex mixtures, aiding in the identification and determination of unknown substances.
Pharmacology
In pharmacology, 4-(2-Carboethoxyphenyl)-2-chloro-1-butene may be investigated for its interaction with biological systems. It could serve as a lead compound for drug discovery, where its effects on enzymes, receptors, or other biological targets are studied .
Biotechnology
The compound’s potential in biotechnology lies in its ability to modify biological molecules. It could be used to label proteins or nucleic acids, facilitating the study of biological processes at the molecular level. This can be particularly useful in genetic engineering and protein expression studies .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(3-chlorobut-3-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-3-16-13(15)12-7-5-4-6-11(12)9-8-10(2)14/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDHPASFLXWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641147 | |
| Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboethoxyphenyl)-2-chloro-1-butene | |
CAS RN |
731772-79-5 | |
| Record name | Ethyl 2-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



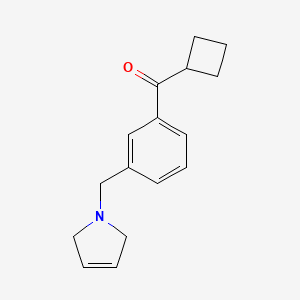
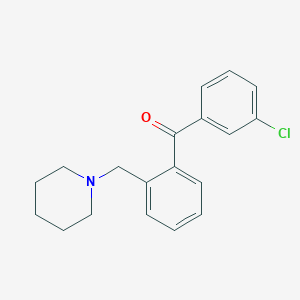
![3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613892.png)
![2,4-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613893.png)
